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Compound Name: PD 113270

Cat. No.: B1678586 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
PD 113270 is a synthetic compound of significant interest in antitumor research. As a structural

analog of the natural product fostriecin, its biological activity is primarily attributed to the

targeted inhibition of specific serine/threonine protein phosphatases, leading to the disruption

of cell cycle progression and induction of apoptosis in cancer cells. This technical guide

provides a comprehensive overview of the dephosphorylation activity and broader bioactivity of

PD 113270, with a focus on the well-studied mechanisms of its analog, fostriecin. The

information presented herein is intended to equip researchers and drug development

professionals with the necessary details to design and interpret experiments involving this class

of compounds.

Core Mechanism: Inhibition of Protein
Phosphatases
The primary mechanism of action for PD 113270, inferred from studies of its close analog

fostriecin, is the potent and selective inhibition of Protein Phosphatase 2A (PP2A) and Protein

Phosphatase 4 (PP4). Fostriecin has been shown to be a highly selective inhibitor of PP2A,

with significantly less activity against other phosphatases such as PP1 and PP5. This inhibition

is achieved through the covalent binding of the inhibitor to the catalytic subunit of the

phosphatase. Specifically, fostriecin has been demonstrated to bind to the Cys269 residue of
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the PP2A catalytic subunit[1]. This covalent modification leads to the inactivation of the

enzyme, preventing the dephosphorylation of its target substrates.

The disruption of PP2A and PP4 activity has profound effects on cellular function, most notably

on the regulation of the cell cycle. Inhibition of these phosphatases leads to a G2/M phase

arrest, preventing cancer cells from completing mitosis. This sustained mitotic arrest is

associated with aberrant centrosome replication and the formation of abnormal mitotic spindles,

ultimately triggering apoptosis.

Quantitative Data: Inhibitory Activity of Fostriecin
(Analog of PD 113270)
The following table summarizes the inhibitory concentrations (IC50) of fostriecin against various

protein phosphatases, highlighting its selectivity for PP2A and PP4.

Phosphatase IC50 (nM)
Selectivity vs.
PP1

Selectivity vs.
PP5

Reference

PP2A 1.4 - 3.2 >10,000-fold >10,000-fold [2][3]

PP4 ~4
High (exact fold

not specified)

High (exact fold

not specified)
[4]

PP1 4,000 - 131,000 - - [3][5]

PP5 ~60,000 - - [2]

Signaling Pathway of Fostriecin-Induced Mitotic
Arrest
The inhibition of PP2A and PP4 by fostriecin (and by extension, PD 113270) disrupts the

delicate balance of phosphorylation and dephosphorylation that governs mitotic entry and

progression. This leads to the hyperphosphorylation of key cell cycle regulators, resulting in

mitotic arrest and eventual apoptosis.
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Fostriecin-Induced Mitotic Arrest Pathway

PD 113270
(Fostriecin analog)

PP2A / PP4

Inhibits

CDK1/Cyclin B
(MPF)

Dephosphorylates
(Inactivates)

Mitotic Substrates
(e.g., Lamins, Histone H1)

Phosphorylates

Wee1 / Myt1 Kinases

Phosphorylates
(Inhibits)

Cdc25 Phosphatase

Dephosphorylates
(Activates)

Mitotic Arrest
(G2/M Phase)

Apoptosis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protein Phosphatase Inhibition Assay Workflow

Start

Prepare Reagents:
- Purified PP2A

- PD 113270 dilutions
- Phosphopeptide substrate

- Assay buffer

Incubate PP2A with
PD 113270

Add Phosphopeptide
Substrate

Incubate at 30°C

Stop Reaction with
Malachite Green Reagent

Measure Absorbance
at 620 nm

Analyze Data and
Calculate IC50

End
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MTT Cell Viability Assay Workflow

Start

Seed Cells in a
96-well Plate

Incubate Overnight

Treat Cells with
PD 113270 Dilutions

Incubate for 48-72 hours

Add MTT Reagent

Incubate for 4 hours

Add Solubilization Buffer
(e.g., DMSO)

Measure Absorbance
at 570 nm

Analyze Data and
Calculate IC50

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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